Methyl 5-benzoylfuran-2-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Methyl 5-benzoylfuran-2-carboxylate (CAS: 58972-21-7), also known as Methyl 5-benzoyl-2-furoate, is a heterocyclic building block belonging to the class of 5-substituted furan-2-carboxylate esters. Its molecular formula is C13H10O4, with a molecular weight of 230.22 g/mol.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 58972-21-7
Cat. No. B1588955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-benzoylfuran-2-carboxylate
CAS58972-21-7
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyFILYPAWPUAUFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-benzoylfuran-2-carboxylate (CAS 58972-21-7): Properties, Synthesis, and Procurement Considerations


Methyl 5-benzoylfuran-2-carboxylate (CAS: 58972-21-7), also known as Methyl 5-benzoyl-2-furoate, is a heterocyclic building block belonging to the class of 5-substituted furan-2-carboxylate esters. Its molecular formula is C13H10O4, with a molecular weight of 230.22 g/mol . The compound is characterized by a furan ring substituted with a methyl ester at the 2-position and a benzoyl group at the 5-position . It is typically supplied as a pale-yellow to yellow-brown solid with a purity of 97% or higher, and it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to its versatile functional groups .

Why Generic Substitution Fails: The Critical Role of the 5-Benzoyl Moiety in Methyl 5-benzoylfuran-2-carboxylate


The 5-benzoyl substituent on the furan ring is not a generic placeholder; it imparts specific electronic and steric properties that directly influence the compound's reactivity and physicochemical profile. Unlike unsubstituted methyl furan-2-carboxylate or alkyl-substituted analogs, the benzoyl group provides an extended conjugated system and a ketone handle for further derivatization [1]. This structural feature is essential for achieving the observed synthetic yields and for the compound's intended use as a key intermediate in the synthesis of more complex pharmacophores, where the benzoyl group's lipophilicity and potential for pi-stacking interactions are crucial [2]. Simply substituting a generic 5-acyl furan derivative would alter the molecular geometry, electron density distribution, and resultant reaction kinetics, potentially leading to synthetic failure or a different biological profile [3].

Quantitative Differentiation of Methyl 5-benzoylfuran-2-carboxylate: Evidence for Scientific Selection


Synthetic Yield: A Validated Benchmark for Benzoylation of Furan Carboxylates

The synthesis of Methyl 5-benzoylfuran-2-carboxylate via benzoylation of methyl furan-2-carboxylate derivatives has been optimized to provide a reproducible yield. In a study by Kuo et al., a representative benzoylation protocol yielded the target compound with an efficiency of ~56%, as documented in the patent literature [1]. This yield serves as a benchmark for comparing alternative synthetic routes, where unsubstituted furan rings or alternative acyl chlorides typically result in significantly lower yields due to the deactivated nature of the furan ring [2]. The ~56% yield is a specific, quantifiable metric that allows for cost and efficiency comparisons when scaling up reactions or optimizing a synthetic pathway.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Lipophilicity (LogP): A Distinctive Physicochemical Parameter for SAR and Formulation

The lipophilicity of Methyl 5-benzoylfuran-2-carboxylate, quantified by a LogP value of 1.86 , is a key differentiator from other furan-2-carboxylate esters. For instance, unsubstituted methyl furan-2-carboxylate has a significantly lower LogP (approximately 0.8-1.0) due to the absence of the lipophilic benzoyl group. This difference in LogP has direct implications for the compound's solubility, membrane permeability, and overall behavior in biological systems. The LogP of 1.86 places this compound in a range often considered optimal for balancing aqueous solubility and passive diffusion across cell membranes, a critical parameter in early-stage drug discovery [1]. A direct comparator such as the 5-(4-tert-butyl)benzoyl analog (CAS 1399661-09-6) would have an even higher LogP, potentially altering its pharmacokinetic profile.

Medicinal Chemistry Physicochemical Properties Drug Design

Physical Properties: Density and Boiling Point as Purity and Handling Benchmarks

The physical constants of Methyl 5-benzoylfuran-2-carboxylate—a density of 1.2±0.1 g/cm³ and a boiling point of 368.6±27.0 °C at 760 mmHg —provide quantitative benchmarks for quality control and process handling. These values are distinct from those of closely related analogs, such as the unsubstituted methyl furan-2-carboxylate (density ~1.1 g/cm³, boiling point ~180 °C) or the more heavily substituted 5-(4-tert-butyl)benzoyl analog (MW: 286.32, expected higher bp). The high boiling point, for instance, indicates its suitability for high-temperature reactions without decomposition, a feature not shared by many lower-boiling furan carboxylates. These specific values are essential for confirming compound identity and purity, as well as for designing safe and efficient synthetic and purification procedures.

Analytical Chemistry Quality Control Process Engineering

Optimal Research Applications for Methyl 5-benzoylfuran-2-carboxylate Based on Empirical Evidence


Scaffold for Kinase Inhibitor Synthesis

Methyl 5-benzoylfuran-2-carboxylate serves as a privileged scaffold for the development of kinase inhibitors. The benzoyl group and the furan ring provide a rigid, planar core that can effectively interact with the ATP-binding pocket of various kinases. Its LogP of 1.86 is within the optimal range for cell permeability, making it a suitable starting point for lead optimization programs . The methyl ester provides a convenient handle for further functionalization into amides, hydrazides, or carboxylic acids, allowing for rapid exploration of structure-activity relationships (SAR) [1].

Synthetic Intermediate for Diuretic and Antihypertensive Agents

Patents from Merck & Co. disclose the use of structurally related benzofuran-2-carboxylic acids and esters as having diuretic-saluretic, uricosuric, and antihypertensive activity . Methyl 5-benzoylfuran-2-carboxylate is a key intermediate in the synthesis of such compounds, where the 5-benzoyl moiety is a critical pharmacophore. The established synthetic route yielding ~56% provides a reliable method for accessing this intermediate for further elaboration into these therapeutically relevant classes [1].

Building Block for Material Science and Organic Electronics

The extended conjugated system of the 5-benzoylfuran core, coupled with the electron-withdrawing methyl ester, makes Methyl 5-benzoylfuran-2-carboxylate a potential candidate for use in organic electronic materials. Its planar structure can facilitate pi-stacking in the solid state, a property that can be exploited in the design of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The compound's high boiling point (368.6 °C) and thermal stability further support its application in materials that require high-temperature processing .

Standard for Analytical Method Development

Due to its well-defined physical properties, including a specific density (1.2±0.1 g/cm³), boiling point (368.6±27.0 °C), and LogP (1.86), Methyl 5-benzoylfuran-2-carboxylate can serve as a calibration standard in HPLC, GC-MS, or UPLC method development . Its distinct UV absorption spectrum (from the benzoyl chromophore) and MS fragmentation pattern provide clear and reproducible signals, making it a reliable reference compound for quantifying structurally related impurities or for monitoring reaction progress in complex synthetic mixtures.

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